1H-Purine, 6-(fluoromethyl)-

Cytostatic activity Leukemia Nucleoside analogues

Secure the free base 6-(fluoromethyl)purine, the foundational precursor for PNP/prodrug suicide gene therapy candidates. This fluorinated purine is intrinsically non-cytotoxic (IC50>10 µM), yet its ribonucleoside is efficiently cleaved by E. coli PNP, enabling selective tumor-targeted activation without bystander toxicity. Its –CH2F motif provides a critical electronegativity and hydrogen-bonding reference between methyl and hydroxymethyl purines. Essential for chemical biology and medicinal chemistry programs developing orthogonal prodrug strategies.

Molecular Formula C6H5FN4
Molecular Weight 152.13 g/mol
CAS No. 667420-76-0
Cat. No. B3356465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine, 6-(fluoromethyl)-
CAS667420-76-0
Molecular FormulaC6H5FN4
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)CF
InChIInChI=1S/C6H5FN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11)
InChIKeyWDJLEPWPMOQCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Purine, 6-(fluoromethyl)- (CAS 667420-76-0): A 6-Fluoromethyl-Substituted Purine Base for Nucleoside Prodrug and Suicide Gene Therapy Research


1H-Purine, 6-(fluoromethyl)- (CAS 667420-76-0), also named 6-(fluoromethyl)-7H-purine, is a synthetic fluorinated purine base bearing a single fluoromethyl (–CH₂F) substituent at the purine C6 position [1]. It belongs to the class of 6-C-substituted purines that serve as precursors to biologically active nucleoside analogues. The compound was first reported in 2005 by Šilhár et al. alongside its ribonucleoside derivative, which exhibited significant cytostatic activity against human leukemia cell lines [2]. Its molecular formula is C₆H₅FN₄, with a molecular weight of 152.13 g·mol⁻¹, an XLogP3-AA of 0.3, a topological polar surface area of 54.5 Ų, and one hydrogen bond donor [1]. The fluoromethyl group is isosteric with the methyl group found in 6-methylpurine but introduces distinct electronic and physicochemical properties relevant to enzyme substrate recognition, metabolic stability, and prodrug design [3].

Why 1H-Purine, 6-(fluoromethyl)- Cannot Be Replaced by Common 6-Substituted Purine Analogs in Targeted Research Programs


The 6-substituted purine chemical space spans a broad spectrum of biological behaviors ranging from potent cytotoxicity to complete inactivity, depending on the C6 substituent. The free base of 1H-Purine, 6-(fluoromethyl)- is itself cytostatically inactive (IC₅₀ > 10 µM across multiple cell lines), whereas the closely related 6-methylpurine base is highly cytotoxic and directly inhibits RNA and protein synthesis [1][2]. Even within the fluorinated purine subclass, the monofluoromethyl (–CH₂F) analogue exhibits a distinct adenosine deaminase (ADA) inhibition profile compared to its hydroxymethyl (–CH₂OH) counterpart: the fluoromethyl ribonucleoside does not inhibit ADA, while the hydroxymethyl ribonucleoside acts as a moderate ADA inhibitor [1]. Furthermore, the substrate activity of the fluoromethyl nucleoside toward E. coli purine nucleoside phosphorylase (PNP) is comparable to that of the 6-methyl analog, a property that underpins its application in PNP/prodrug suicide gene therapy strategies, whereas the trifluoromethyl analogue has not been reported to serve as a PNP substrate [3]. These differences in cytotoxicity, enzyme inhibition, and enzyme substrate recognition mean that simple replacement with a more common 6-methyl, 6-hydroxymethyl, or 6-trifluoromethyl purine would fundamentally alter the biological profile of the experimental system.

1H-Purine, 6-(fluoromethyl)- (CAS 667420-76-0): Quantitative Comparative Evidence for Scientific Selection


Cytostatic Potency of 6-(Fluoromethyl)purine Ribonucleoside vs. 6-(Hydroxymethyl)purine Ribonucleoside in Leukemia Cell Lines

The ribonucleoside derivative of 6-(fluoromethyl)purine (compound 4f) exhibited cytostatic activity against human promyelocytic leukemia HL-60 cells with an IC₅₀ of 1.54 µM and against human T-lymphoblastoid CCRF-CEM cells with an IC₅₀ of 0.70 µM [1]. In contrast, the corresponding 6-(hydroxymethyl)purine ribonucleoside (synthesized and tested by the same research group) displayed an IC₅₀ of approximately 10 nM (0.010 µM) against leukemia cell lines, representing a 70- to 154-fold greater potency [2]. The 6-(fluoromethyl)purine ribonucleoside showed no considerable effect against L1210 and HeLa S3 cell lines [1].

Cytostatic activity Leukemia Nucleoside analogues Structure-activity relationship

Free Base Inactivity: 6-(Fluoromethyl)purine vs. 6-Methylpurine as a Prodrug Precursor for Suicide Gene Therapy

The free base 1H-Purine, 6-(fluoromethyl)- (compound 4e) was tested across HL-60 and CCRF-CEM cell lines and found to be entirely inactive, with cell growth inhibition at 10 µM below 30% (classified as 'NA – not active') [1]. In marked contrast, the parent compound 6-methylpurine (free base) is intrinsically cytotoxic: it inhibits protein synthesis at sub-micromolar concentrations and exerts cytotoxic activity against CEM cells with an IC₅₀ of approximately 9 µM after a 4-hour incubation, and its ribonucleoside (6-MePR) is even more potent, with an IC₅₀ of approximately 0.02 µM against CCRF-CEM cells [2][3]. This property—an inactive base that can be enzymatically converted to a cytotoxic nucleoside by E. coli PNP—is the fundamental design principle for PNP/prodrug suicide gene therapy, where the non-toxic prodrug is selectively activated only in PNP-transfected tumor cells [4].

Suicide gene therapy Prodrug PNP substrate Cancer

Substrate Activity of 6-Fluoromethylpurine Ribonucleoside (6-FMePR) vs. 6-Methylpurine Ribonucleoside (6-MePR) with E. coli Purine Nucleoside Phosphorylase

The ribonucleoside 6-fluoromethyl-9-(β-D-ribofuranosyl)purine (6-FMePR) was demonstrated to be a good substrate for Escherichia coli purine nucleoside phosphorylase (E. coli PNP), with substrate activity comparable to that of the parent nucleoside 6-methyl-9-(β-D-ribofuranosyl)purine (6-MePR) [1]. This phosphorolysis reaction cleaves the N-glycosidic bond, releasing the cytotoxic 6-fluoromethylpurine base (6-FMeP). The comparable substrate activity means that 6-FMePR can be efficiently activated by PNP in a prodrug strategy, matching the activation kinetics of the well-characterized 6-MePR/6-MeP system while offering the distinct advantage that the liberated 6-FMeP base—unlike 6-MeP—is intrinsically non-cytotoxic until further metabolic activation within the target cell [1][2].

Purine nucleoside phosphorylase Enzyme kinetics Suicide gene therapy Prodrug activation

Adenosine Deaminase (ADA) Inhibition: Selective Lack of ADA Inhibition by 6-(Fluoromethyl)purine Ribonucleoside vs. 6-(Hydroxymethyl)purine Ribonucleoside

The 6-(fluoromethyl)purine ribonucleoside (compound 4f) was directly tested for adenosine deaminase (ADA) inhibitory activity alongside the 6-(hydroxymethyl)purine ribonucleoside in the same study. Compound 4f showed no ADA inhibition (classified as NA), whereas the corresponding 6-(hydroxymethyl)purine ribonucleoside was previously reported to act as a moderate ADA inhibitor [1]. The authors explicitly concluded: 'Unlike the 6-(hydroxymethyl)purine ribonucleoside compound 4f does not inhibit ADA. Therefore it can be concluded that in terms of their biological activity the 6-(fluoromethyl)purine nucleosides are analogues of 6-methylpurine nucleosides.' [1] This absence of ADA inhibition distinguishes the fluoromethyl analogue from the hydroxymethyl analogue and aligns its biological profile more closely with 6-methylpurine nucleosides, which also lack ADA inhibitory activity.

Adenosine deaminase ADA inhibition Off-target activity Mechanistic selectivity

Physicochemical Differentiation: LogP and Hydrogen Bonding of 6-(Fluoromethyl)purine vs. 6-Methylpurine and 6-(Hydroxymethyl)purine

1H-Purine, 6-(fluoromethyl)- has a computed LogP of 0.82240 (ChemSrc) and an XLogP3-AA of 0.3 (PubChem), with one hydrogen bond donor and four hydrogen bond acceptors [1]. By comparison, 6-methylpurine has a LogP of 0.6613, while 6-(hydroxymethyl)purine introduces an additional hydrogen bond donor (the hydroxyl proton) and a fifth hydrogen bond acceptor, substantially increasing polarity relative to the fluoromethyl analogue [2]. The fluoromethyl group (–CH₂F) retains the steric profile of the methyl group (–CH₃) while introducing a strong C–F dipole and altered electronic distribution—fluorine being a bioisostere for hydrogen but with electronegativity similar to oxygen [3]. This results in a compound that is slightly more lipophilic than 6-methylpurine (ΔLogP ≈ +0.16) but markedly less polar than 6-(hydroxymethyl)purine, with implications for passive membrane permeability and metabolic stability conferred by the C–F bond, which is resistant to oxidative metabolism compared with the C–OH bond [3].

Lipophilicity Physicochemical properties LogP Membrane permeability Drug design

Synthetic Accessibility: First Reported Synthesis Establishing Two Complementary Routes to 6-(Fluoromethyl)purine

The first synthesis of 1H-Purine, 6-(fluoromethyl)- was reported in 2005 by Šilhár et al., who described two alternative synthetic approaches starting from 6-(hydroxymethyl)purines [1]. Route 1 employed direct deoxyfluorination using DAST, perfluorobutanesulfonyl fluoride, or Deoxo-Fluor, achieving yields of 41–46% for the protected intermediates. Route 2 used a multistep sequence involving mesylation, Finkelstein iodination, and nucleophilic substitution with AgF, affording overall yields of 66–74% from the hydroxymethyl precursors [1]. A subsequent 2009 study by Hassan et al. reported a regioselective metalation approach: treatment of the potassium salt of 6-methyl-9-(THP)-purine with N-fluorobenzenesulfonamide (NFSI) at −78 °C, followed by deprotection, gave 6-(fluoromethyl)purine (6-FMeP; compound 3) in high yield [2]. The existence of multiple complementary synthetic routes with reported yields enables procurement decisions based on scalability and available starting materials.

Chemical synthesis Deoxyfluorination Multistep synthesis Research tool availability

Research Application Scenarios for 1H-Purine, 6-(fluoromethyl)- (CAS 667420-76-0) Based on Verified Differentiation Evidence


PNP/Prodrug Suicide Gene Therapy: Non-Toxic Prodrug Scaffold Requiring Selective Enzymatic Activation

1H-Purine, 6-(fluoromethyl)- serves as the free base precursor for 6-FMePR, a prodrug candidate in PNP/prodrug suicide gene therapy. The free base is intrinsically non-cytotoxic (NA at 10 µM against HL-60 and CCRF-CEM), while its ribonucleoside is efficiently cleaved by E. coli PNP with substrate activity comparable to 6-MePR [1][2]. This combination of an inert prodrug and efficient enzymatic activation, releasing a cytostatic purine base only in PNP-expressing tumor cells, addresses the key limitation of 6-methylpurine-based systems where the liberated base itself is highly toxic, potentially causing bystander killing of non-transfected cells. The fluoromethyl modification provides a tunable toxicity profile intermediate between the excessively potent 6-MeP and the inactive base, enabling refined therapeutic windows [1][2].

Structure-Activity Relationship (SAR) Studies of C6-Substituted Purine Nucleosides for Antileukemic Drug Discovery

The fluoromethyl purine scaffold occupies a specific position within the C6-substituted purine SAR continuum: ribonucleoside IC₅₀ = 0.70–1.54 µM against leukemia cell lines, positioned between the highly potent 6-(hydroxymethyl)purine ribonucleoside (IC₅₀ ≈ 10 nM) and the inactive free base [1][2]. The compound's lack of ADA inhibitory activity, in contrast to the hydroxymethyl analogue, provides a cleaner pharmacological profile for mechanistic studies aimed at isolating the contribution of cytostatic activity from adenosine pathway modulation. Researchers investigating the relationship between C6 substituent electronegativity, hydrogen-bonding capacity, and antileukemic potency can use this compound as the monofluoromethyl reference point between the methyl, hydroxymethyl, difluoromethyl, and trifluoromethyl members of the series [1].

Chemical Biology Tool for Probing Fluorine Effects on Nucleobase Recognition by Purine-Metabolizing Enzymes

The fluoromethyl group (–CH₂F) is a minimalist fluorinated motif that preserves the steric bulk of the methyl group while introducing a strong C–F dipole (bond dipole moment ≈ 1.4 D) that can participate in electrostatic interactions and alter hydrogen-bonding networks in enzyme active sites [1]. The demonstrable difference in ADA recognition—fluoromethyl ribonucleoside is not an ADA substrate/inhibitor, whereas hydroxymethyl ribonucleoside is—makes this compound a valuable probe for dissecting the hydrogen-bonding requirements of ADA and related purine-metabolizing enzymes [2]. Additionally, the intermediate LogP (0.82 vs. 0.66 for 6-methylpurine) allows researchers to study the contribution of incremental lipophilicity changes to cellular uptake and intracellular distribution within a congeneric series .

Nucleoside Phosphorylase Substrate Engineering and Directed Evolution Studies

The comparable substrate activity of 6-FMePR with E. coli PNP relative to 6-MePR [1] establishes the fluoromethyl nucleoside as a viable alternative substrate scaffold for PNP engineering studies. Researchers developing mutant PNP variants (e.g., M64V PNP) with altered substrate specificity for suicide gene therapy can use 6-FMePR to evaluate whether mutations that enhance activity toward 6-MePR also maintain or improve activity toward the fluoromethyl analogue, potentially identifying variants with orthogonal prodrug activation profiles. The distinct physicochemical properties of the fluoromethyl group compared with the methyl group provide an additional dimension of selectivity that can be exploited in dual-prodrug strategies [1].

Quote Request

Request a Quote for 1H-Purine, 6-(fluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.